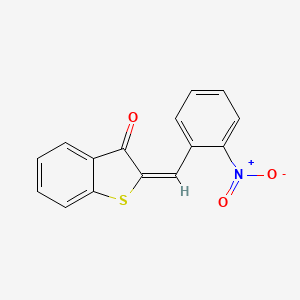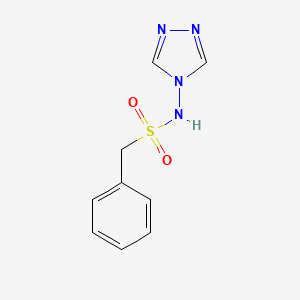![molecular formula C21H25N5O B5509454 3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)
3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex indole derivatives, including compounds similar to "3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole," often involves multi-step reactions, cyclization techniques, and sometimes the incorporation of diazepine units. For instance, the formation of diazepine[1,4] derivatives with indoline and maleimide nuclei annelated has been achieved through the cyclization of substituted maleimides under acidic conditions, showcasing the versatility in creating intricate heterocyclic frameworks (Lakatosh, Preobrazhenskaya, & Luzikov, 2003). Similarly, the rearrangement of pyrimido- and diazepino-[1,2-a]indoles into benzodiazocines and benzodiazonines demonstrates the complex transformation capabilities of indole derivatives under specific conditions (Cliffe, Heatherington, & White, 1991).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is characterized by the presence of indole, diazepane, and pyrimidinyl groups, which contribute to its complex chemical behavior. The crystal structure analysis of closely related compounds reveals intricate molecular arrangements and interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the stability and reactivity of these molecules (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential for functionalization. For example, the Rh(III)-catalyzed annulation of indoles with diazo compounds to access pyrimido[1,6-a]indole-1(2H)-ones showcases the ability to insert carbenoid species into C-H bonds, demonstrating the synthetic versatility of these compounds (Chen, Hu, Bai, Deng, Jiang, & Zeng, 2016). Furthermore, the conversion of tetrahydro-γ-carbolines into hexahydro[1,2]diazepino[5,4-b]indoles via ylide intermediates illustrates the potential for complex transformations within the indole framework (Tamura, Tsubouchi, Morita, Ikeda, Ikeda, & Kido, 1983).
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Functionalization of Indole Derivatives
Researchers have developed regioselective synthesis methods for indole-3-carboxylic acid esters utilizing the pyrimidyl group-assisted rhodium-catalyzed CH activation and CN bond formation. This process demonstrates good functional group tolerance and scalability. The pyrimidyl directing group in the resulting products enables efficient strategies for further C-7 functionalization of indoles. This method offers a path to various free NH indoles by removing the pyrimidyl moiety, highlighting its utility in creating structurally diverse indole-based molecules (Jiang et al., 2016).
Synthesis of Substituted Indolizines and Indole
Another study describes a mild synthesis of substituted indolizines and indole from simple aromatic precursors using (trimethylsilyl)diazomethane. This method extends to the synthesis of indole from 2-aminobenzaldehyde, showcasing an approach to build indole frameworks from readily available materials (Zhu et al., 2008).
Cyclization and Rearrangement Reactions
Research into cyclization and rearrangement reactions of indole derivatives has led to the synthesis of tricyclic-2-aminoindoles and other complex structures. These reactions play a critical role in constructing novel indole-based scaffolds, contributing to the development of new therapeutic agents and materials (Mora et al., 2001).
Cobalt Catalyzed Functionalization
The functionalization of N-(pyrimidin-2-yl)indole catalyzed by cobalt complexes underlines the importance of ligand control in achieving regioselective modifications of indole derivatives. This research illustrates the versatility of metal-catalyzed reactions in designing indole compounds with specific functional groups, which could be pivotal for pharmaceutical applications (Kuvshinova et al., 2018).
Site-Selective Functionalization
The site-selective functionalization of indolines with anthranils under rhodium(III) catalysis highlights a strategy for achieving C7-aminated indoline derivatives. This approach underscores the significance of directed C–H functionalization in accessing indole derivatives with complex functionality, crucial for synthesizing biologically relevant molecules (Mishra et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(3,4,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14-6-7-15(2)18-17(14)16(3)19(24-18)20(27)25-10-5-11-26(13-12-25)21-22-8-4-9-23-21/h4,6-9,24H,5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYKBJBQTNJDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C(=O)N3CCCN(CC3)C4=NC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)